molecular formula C11H14N2O3 B2421123 3-Methyl-2-(pyridin-4-ylformamido)butanoic acid CAS No. 147218-37-9

3-Methyl-2-(pyridin-4-ylformamido)butanoic acid

Cat. No.: B2421123
CAS No.: 147218-37-9
M. Wt: 222.244
InChI Key: WYMJYCCLJLFXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(pyridin-4-ylformamido)butanoic acid is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a formamido group attached to a butanoic acid backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyridin-4-ylformamido)butanoic acid typically involves the reaction of valine with 4-pyridinecarboxaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyridin-4-ylformamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-(pyridin-4-ylformamido)butanoic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyridin-4-ylformamido)butanoic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the formamido group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Valine, N-(4-pyridinylcarbonyl): Similar structure but lacks the methyl group on the butanoic acid backbone.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

Uniqueness

3-Methyl-2-(pyridin-4-ylformamido)butanoic acid is unique due to its specific combination of a pyridine ring and a formamido group attached to a butanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-methyl-2-(pyridine-4-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-3-5-12-6-4-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMJYCCLJLFXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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